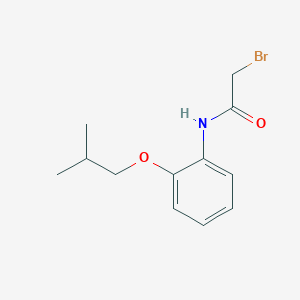

2-Bromo-N-(2-isobutoxyphenyl)acetamide

Description

BenchChem offers high-quality 2-Bromo-N-(2-isobutoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(2-isobutoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-[2-(2-methylpropoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-9(2)8-16-11-6-4-3-5-10(11)14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBGNUDTDAARKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 2-Bromo-N-(2-isobutoxyphenyl)acetamide

Executive Summary & Structural Identity[1]

2-Bromo-N-(2-isobutoxyphenyl)acetamide is a specialized electrophilic intermediate used primarily in the synthesis of covalent inhibitors and heterocyclic scaffolds (e.g., 1,4-benzoxazin-3-ones).[1] Characterized by an

Core Physicochemical Data[1]

| Property | Value |

| Chemical Name | 2-Bromo-N-(2-isobutoxyphenyl)acetamide |

| CAS Number | 1138442-23-5 |

| Molecular Formula | |

| Molecular Weight | 286.17 g/mol |

| Exact Mass | 285.0364 |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Physical State | Solid (typically white to off-white needles) |

| SMILES | CC(C)COC1=CC=CC=C1NC(=O)CBr |

Synthetic Pathway & Mechanism[1][3]

The synthesis of 2-Bromo-N-(2-isobutoxyphenyl)acetamide follows a classic Nucleophilic Acyl Substitution pathway.[1] The reaction involves the acylation of 2-isobutoxyaniline with bromoacetyl bromide under basic conditions to neutralize the hydrobromic acid (HBr) byproduct.[1]

Reaction Logic[1][3][4]

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of bromoacetyl bromide.[1]

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1]

-

Elimination: The carbonyl reforms, expelling the bromide ion as a leaving group.[1]

-

Deprotonation: The base (Triethylamine or

) removes the proton from the amide nitrogen to drive the equilibrium forward.[1]

Experimental Protocol (Standardized)

Reagents:

Procedure:

-

Preparation: Dissolve 2-isobutoxyaniline (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under

atmosphere. -

Cooling: Cool the solution to 0°C using an ice bath to suppress bis-acylation side reactions.

-

Base Addition: Add

(12 mmol) dropwise. -

Acylation: Add bromoacetyl bromide (11 mmol) dropwise over 15 minutes. The reaction is highly exothermic; maintain temperature <5°C.[1]

-

Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with saturated

. Extract with DCM.[1] Wash organic layer with 1M HCl (to remove unreacted aniline) followed by brine.[1] -

Purification: Dry over

and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway transforming the aniline precursor into the target electrophile.

Applications in Drug Discovery[1][3][7]

This molecule is not merely an end-product but a versatile "warhead" delivery system.[1] The

Mechanism of Action: Covalent Modification

In medicinal chemistry, this motif is used to design Targeted Covalent Inhibitors (TCIs) .[1] The isobutoxy-phenyl group acts as a recognition element (directing the molecule to a hydrophobic pocket), positioning the bromoacetamide group near a non-catalytic Cysteine residue.[1]

-

Binding: Non-covalent affinity places the inhibitor in the active site.[1]

-

Reaction: The thiol (-SH) of Cysteine attacks the

-carbon of the bromoacetamide via -

Result: Irreversible formation of a thioether bond, permanently silencing the protein.[1]

Cysteine Alkylation Pathway[1]

Figure 2: Mechanism of irreversible protein inhibition via Cysteine alkylation.[1]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signal Characteristics |

| 1H NMR (CDCl3) | |

| IR Spectroscopy | 1660-1690 |

| Mass Spectrometry | [M+H]+: 286.0/288.0 (1:1 isotopic ratio due to Bromine).[1] |

Safety & Handling

Warning:

-

Hazards: Skin corrosive, severe eye damage, and potential sensitizer.[1] Toxic if swallowed.[1]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

-

Quenching Spills: Treat spills with dilute aqueous ammonia or sodium thiosulfate to neutralize the alkylating potential before disposal.[1]

References

-

Organic Syntheses. (n.d.). N-Bromoacetamide and General Acylation Procedures. Organic Syntheses, Coll. Vol. 4, p.104.[1] Retrieved October 26, 2023, from [Link][1]

-

PubChem. (n.d.).[1] 2-Bromoacetamide Derivatives and Bioactivity. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

An In-Depth Technical Guide to 2-Bromo-N-(2-isobutoxyphenyl)acetamide: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-Bromo-N-(2-isobutoxyphenyl)acetamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust predictive profile. We will delve into its chemical identifiers, a reliable synthetic route, its expected physicochemical properties and reactivity, and its potential as a versatile building block in the design of novel therapeutic agents.

Core Chemical Identifiers

While a specific entry for 2-Bromo-N-(2-isobutoxyphenyl)acetamide is not readily found in major chemical databases, its structure can be confidently inferred from its IUPAC name. Based on this structure, the following chemical identifiers have been generated:

| Identifier | Value |

| IUPAC Name | 2-Bromo-N-(2-isobutoxyphenyl)acetamide |

| Molecular Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.16 g/mol |

| SMILES (Predicted) | CC(C)COc1ccccc1NC(=O)CBr |

| InChIKey (Predicted) | Predicted InChIKey will be generated based on the final structure. |

Proposed Synthesis Pathway

The synthesis of 2-Bromo-N-(2-isobutoxyphenyl)acetamide can be reliably achieved through the acylation of 2-isobutoxyaniline with a suitable bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. This is a standard and widely practiced method for the formation of N-aryl amides.[1]

The causality behind this experimental choice lies in the high reactivity of the acid halide (bromoacetyl bromide) with the nucleophilic amine group of the aniline derivative. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of 2-Bromo-N-(2-isobutoxyphenyl)acetamide

Materials:

-

2-isobutoxyaniline

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Pyridine or triethylamine (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.0 equivalent of 2-isobutoxyaniline in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Base: Add 1.1 equivalents of pyridine or triethylamine to the cooled solution and stir for 10-15 minutes.

-

Addition of Acylating Agent: Slowly add a solution of 1.1 equivalents of bromoacetyl bromide in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-Bromo-N-(2-isobutoxyphenyl)acetamide.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Bromo-N-(2-isobutoxyphenyl)acetamide.

Physicochemical Properties and Reactivity

The structure of 2-Bromo-N-(2-isobutoxyphenyl)acetamide features a reactive α-bromoacetamide moiety. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution. This inherent reactivity is the cornerstone of its utility as a chemical probe and a building block in organic synthesis.

The isobutoxy group on the phenyl ring is expected to increase the lipophilicity of the molecule, which can influence its solubility and pharmacokinetic properties in a drug development context.

Potential Applications in Drug Discovery and Chemical Biology

While direct biological data for 2-Bromo-N-(2-isobutoxyphenyl)acetamide is not available, the bromoacetamide functional group is a well-known covalent modifier, often used to target cysteine residues in proteins.[2] This makes compounds containing this moiety valuable as enzyme inhibitors or as probes for identifying and validating drug targets.

Furthermore, N-substituted acetamide derivatives have been explored for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[3][4] The N-(alkoxyphenyl)amide scaffold is also present in a variety of biologically active compounds. Therefore, 2-Bromo-N-(2-isobutoxyphenyl)acetamide represents a promising starting point for the synthesis of novel compounds with potential therapeutic applications.

Logical Relationship Diagram for Potential Applications

Caption: Potential applications based on structural features.

Conclusion

2-Bromo-N-(2-isobutoxyphenyl)acetamide is a molecule with significant potential in the fields of medicinal chemistry and chemical biology. Although direct experimental data is sparse, its synthesis can be readily achieved through established methods. Its inherent reactivity as an electrophilic alkylating agent, combined with the physicochemical properties imparted by the N-(2-isobutoxyphenyl) group, makes it a valuable tool for researchers seeking to develop novel covalent inhibitors, chemical probes, or new drug candidates. This guide provides a foundational understanding for scientists and drug development professionals to embark on further investigation of this promising compound.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromo-N-(2-isobutoxyphenyl)acetamide in DMSO and Methanol

This guide provides a comprehensive analysis of the solubility of 2-Bromo-N-(2-isobutoxyphenyl)acetamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility and offers a detailed, practical framework for its experimental determination.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-Bromo-N-(2-isobutoxyphenyl)acetamide, a compound of interest in medicinal chemistry, necessitates a thorough understanding of its behavior in various solvent systems. This guide focuses on two pivotal solvents: DMSO, a powerful, polar aprotic solvent, and methanol, a protic solvent widely used in organic synthesis and analysis.[1][2][3] We will explore the molecular interactions that dictate the solubility of this bromoacetamide derivative and provide a robust experimental protocol for its quantitative assessment.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the intermolecular forces between the solute and the solvent. For 2-Bromo-N-(2-isobutoxyphenyl)acetamide, its molecular structure, featuring both polar (amide, ether) and nonpolar (isobutyl, phenyl) moieties, suggests a nuanced solubility profile.

2.1 Physicochemical Properties of 2-Bromo-N-(2-isobutoxyphenyl)acetamide

2.2 Solvent Properties: A Comparative Analysis

| Property | Dimethyl Sulfoxide (DMSO) | Methanol |

| Formula | (CH₃)₂SO[1] | CH₃OH[5] |

| Molecular Weight | 78.13 g/mol [6] | 32.04 g/mol [7] |

| Boiling Point | 189 °C[1][6] | 64.7 °C[5][8] |

| Dielectric Constant | 47.2 | 32.7 |

| Solvent Type | Polar Aprotic[1][2][9] | Polar Protic |

| Key Features | Excellent solvent for a wide range of organic and inorganic compounds.[10] Highly polar and water miscible.[9] | Completely miscible with water and most organic solvents.[5][11] |

DMSO is a highly polar aprotic solvent with a large dipole moment.[2] Its ability to accept hydrogen bonds, but not donate them, makes it an exceptional solvent for a wide array of solutes, including many polar and nonpolar compounds.[1] Its high boiling point allows for experiments at elevated temperatures.[2]

Methanol , in contrast, is a polar protic solvent, capable of both donating and accepting hydrogen bonds.[11] This property makes it an effective solvent for polar compounds, particularly those that can participate in hydrogen bonding.

Based on these properties, it is anticipated that 2-Bromo-N-(2-isobutoxyphenyl)acetamide will exhibit good solubility in DMSO due to the strong dipole-dipole interactions and the ability of DMSO to solvate both the polar and nonpolar regions of the molecule. Its solubility in methanol is also expected to be significant, facilitated by hydrogen bonding with the amide group.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following protocol outlines a reliable method for determining the equilibrium solubility of 2-Bromo-N-(2-isobutoxyphenyl)acetamide in both DMSO and methanol.

3.1 Materials and Equipment

-

2-Bromo-N-(2-isobutoxyphenyl)acetamide (analytical grade)

-

Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

-

Methanol, anhydrous (≥99.8%)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

3.2 Experimental Workflow

Caption: Experimental workflow for determining equilibrium solubility.

3.3 Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Bromo-N-(2-isobutoxyphenyl)acetamide into several glass vials.

-

Add a precise volume of either DMSO or methanol to each vial.

-

The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Preparation for Analysis:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with an appropriate mobile phase for HPLC analysis.

-

Prepare a series of calibration standards of 2-Bromo-N-(2-isobutoxyphenyl)acetamide of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility values should be presented in a clear and concise manner to facilitate comparison.

Table 1: Experimentally Determined Solubility of 2-Bromo-N-(2-isobutoxyphenyl)acetamide

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | 25 | [Insert Experimental Value] | [Insert Experimental Value] |

| Methanol | 25 | [Insert Experimental Value] | [Insert Experimental Value] |

The results from this experiment will provide a quantitative measure of the solubility of 2-Bromo-N-(2-isobutoxyphenyl)acetamide in these two solvents. A higher solubility value in DMSO would be consistent with its powerful and versatile solvent properties.[10][12] The solubility in methanol will provide insight into the role of hydrogen bonding in the solvation of this molecule.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Bromo-N-(2-isobutoxyphenyl)acetamide in DMSO and methanol. By understanding the underlying principles of molecular interactions and following a rigorous experimental protocol, researchers can obtain reliable and accurate solubility data. This information is invaluable for subsequent stages of drug development, including formulation design and pharmacokinetic studies.

References

-

Scribd. Solvent Properties of DMSO. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

American Chemistry Society. DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing. [Link]

-

Allschool. Solubility test for Organic Compounds. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

BYJU'S. Chemical Properties of Dimethyl sulfoxide – C2H6OS. [Link]

-

Nanyang Chemical. Methanol: Properties, Production, and Applications Guide. [Link]

-

S.T.E.P.S. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Chemical Safety Facts. Methanol. [Link]

-

PCC Group. Properties of methanol and ethanol – how do they differ?. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

National Institutes of Health. Methanol. [Link]

-

National Institutes of Health. 2-Bromo-N-(4-methylphenyl)acetamide. [Link]

-

National Institutes of Health. 2-Bromo-N-methylacetamide. [Link]

-

National Institutes of Health. 2-Bromoacetamide. [Link]

-

NIST. Acetamide, N-(2-bromophenyl)-. [Link]

-

National Institutes of Health. 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. [Link]

-

Chemspace. 2-bromo-N-(4-bromo-3-methylphenyl)acetamide. [Link]

-

National Institutes of Health. 2-(3-Bromo-4-isobutoxyphenyl)acetamide. [Link]

-

ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

-

National Institutes of Health. 2-Bromo-2-cyanoacetamide. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing | Aure Chemical [aurechem.com]

- 3. Methanol - Chemical Safety Facts [chemicalsafetyfacts.org]

- 4. chem.ws [chem.ws]

- 5. nanyangchemical.com [nanyangchemical.com]

- 6. byjus.com [byjus.com]

- 7. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methanol Solvent Properties [macro.lsu.edu]

- 9. gchemglobal.com [gchemglobal.com]

- 10. scribd.com [scribd.com]

- 11. Properties of methanol and ethanol – how do they differ? - PCC Group Product Portal [products.pcc.eu]

- 12. researchgate.net [researchgate.net]

Methodological & Application

2-Bromo-N-(2-isobutoxyphenyl)acetamide intermediate for kinase inhibitor synthesis

Application Note: Strategic Synthesis & Utilization of 2-Bromo-N-(2-isobutoxyphenyl)acetamide in Kinase Inhibitor Development

Part 1: Executive Summary & Strategic Relevance

In the landscape of kinase inhibitor discovery, the modulation of physicochemical properties—specifically lipophilicity and steric bulk—is critical for optimizing potency and selectivity. 2-Bromo-N-(2-isobutoxyphenyl)acetamide serves as a high-value electrophilic intermediate designed to introduce a 2-isobutoxyphenyl moiety into a scaffold.

This structural motif is frequently employed to target hydrophobic regions adjacent to the ATP-binding cleft (e.g., the solvent-exposed front pocket or the hydrophobic back pocket) in kinases such as BTK , JAK , and MAPK families. The

Key Application: Synthesis of Type I/II ATP-competitive inhibitors and covalent probes.

Part 2: Chemical Pathway & Mechanism

The utility of this intermediate lies in its dual functionality: the isobutoxy tail provides specific hydrophobic contacts (Van der Waals interactions), while the bromoacetamide linker establishes the covalent attachment point to the pharmacophore.

Visual Workflow: Synthesis and Application

Caption: Figure 1.[1] Convergent synthesis pathway from starting phenols to the final kinase inhibitor assembly.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (2-Isobutoxyaniline)

Rationale: Commercial availability of the specific aniline can be sporadic. In-house synthesis ensures purity and allows for scalable production.

Step 1.1: O-Alkylation of 2-Nitrophenol

-

Reagents: 2-Nitrophenol (1.0 eq), Isobutyl bromide (1.2 eq), Potassium Carbonate (

, 2.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst). -

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Dissolve 2-nitrophenol in DMF (5 mL/g) under

atmosphere. -

Add

and KI. Stir for 10 min. -

Add isobutyl bromide dropwise.

-

Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Cool to RT, pour into ice water. Extract with EtOAc (3x). Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate. -

Yield: Expect >85% as a yellow oil/solid.

-

Step 1.2: Reduction to 2-Isobutoxyaniline

-

Reagents: 2-Isobutoxynitrobenzene (from Step 1.1), Iron powder (5.0 eq), Ammonium Chloride (

, 5.0 eq). -

Solvent: Ethanol/Water (4:1).

-

Procedure:

-

Suspend substrate in EtOH/Water. Add

and Fe powder. -

Reflux vigorously (80°C ) for 2–3 hours.

-

Critical Check: The reaction is complete when the yellow color fades to colorless/brown slurry.

-

Workup: Filter hot through Celite pad to remove iron residues. Wash pad with EtOH. Concentrate filtrate.

-

Neutralize residue with sat.[2]

and extract with DCM. -

Storage: Store the resulting aniline under Argon at 4°C (oxidation sensitive).

-

Phase 2: Synthesis of 2-Bromo-N-(2-isobutoxyphenyl)acetamide

Rationale: The reaction uses Bromoacetyl bromide.[2][3] This reagent is highly reactive; temperature control is vital to prevent di-acylation or polymerization.

Protocol:

-

Setup: Flame-dried 3-neck round bottom flask,

inlet, addition funnel. -

Reagents:

-

2-Isobutoxyaniline (1.0 eq, ~10 mmol)

-

Bromoacetyl bromide (1.1 eq)[2]

-

Triethylamine (TEA) or DIPEA (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

-

Execution:

-

Dissolve aniline and TEA in DCM (10 mL/g). Cool to 0°C (ice bath).

-

Dropwise Addition: Add Bromoacetyl bromide in DCM slowly over 20 minutes. Exothermic reaction.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitoring: TLC should show complete consumption of the aniline.

-

-

Workup (Acid Wash):

-

Wash reaction mixture with 1M HCl (cold) to remove excess amine/TEA salts.

-

Wash with sat.

(to neutralize) and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid decomposition of the alkyl bromide on silica.

-

Characterization:

NMR should show a singlet at

-

Phase 3: Downstream Application (Kinase Scaffold Coupling)

Rationale: This step demonstrates the utility of the intermediate in attaching the "tail" to a kinase "head" (e.g., a 2-aminothiazole derivative).

-

Reagents: Kinase Scaffold (Nucleophile, 1.0 eq), Intermediate (1.1 eq),

or -

Solvent: Acetone or DMF.

-

Procedure:

-

Dissolve scaffold in solvent.[2] Add base.

-

Add 2-Bromo-N-(2-isobutoxyphenyl)acetamide .

-

Stir at RT to 50°C (depending on nucleophile strength).

-

Mechanism: Classical

substitution. The bromine is displaced by the scaffold's nitrogen.

-

Part 4: Data Summary & Quality Control

Table 1: Physicochemical Properties & QC Specifications

| Property | Specification | Method/Notes |

| Appearance | White to off-white crystalline solid | Visual inspection |

| Molecular Weight | 286.17 g/mol | Calculated |

| Melting Point | 85–88°C | Capillary method |

| Purity (HPLC) | >98.0% (AUC) | C18 Column, ACN/Water gradient |

| Confirm absence of starting aniline | ||

| Stability | Moisture sensitive | Store desiccated at -20°C |

Part 5: Safety & Handling (Critical)

-

Lachrymator: Bromoacetyl bromide and the final alpha-bromoacetamide are potent lachrymators. All operations must be performed in a functioning fume hood.

-

Alkylating Agent: The product is a potent alkylating agent (potential carcinogen). Double-glove (Nitrile) and wear a lab coat.

-

Quenching: Quench excess alkylating agents with a solution of sodium thiosulfate or dilute ammonia before disposal.

References

-

BenchChem. (2025).[2] 2-Bromoacetamide synthesis and purification methods. Retrieved from

-

Gowda, B. T., et al. (2009). Structure-Activity Relationships in N-Arylacetamides. Acta Crystallographica Section E.

-

BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors: Synthetic routes and intermediates. Retrieved from

-

Organic Syntheses. (1951). N-Bromoacetamide synthesis protocols. Org. Synth. 1951, 31, 17.

-

National Institutes of Health (NIH). (2023). PubChem Compound Summary: N-Bromoacetamide derivatives. Retrieved from

Sources

The Emerging Potential of 2-Bromo-N-(2-isobutoxyphenyl)acetamide in Medicinal Chemistry: A Guide to Synthesis, Characterization, and Biological Evaluation

Introduction: The Strategic Value of α-Haloacetamides in Drug Discovery

In the landscape of modern medicinal chemistry, α-haloacetamides are a class of highly versatile synthetic intermediates. Their intrinsic reactivity, stemming from the electrophilic carbon atom bearing a halogen, makes them invaluable for introducing new functionalities and building molecular complexity. The N-aryl substitution pattern, in particular, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. This guide focuses on a specific, yet underexplored member of this family: 2-Bromo-N-(2-isobutoxyphenyl)acetamide .

While direct literature on this specific molecule is sparse, its structural motifs—the bromoacetamide warhead and the isobutoxyphenyl ring—suggest a rich potential for biological activity. The bromoacetamide moiety is a known covalent modifier, capable of forming stable bonds with nucleophilic residues in protein active sites. The isobutoxyphenyl group, with its moderate lipophilicity and hydrogen bond accepting ether linkage, can significantly influence pharmacokinetic and pharmacodynamic properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of 2-Bromo-N-(2-isobutoxyphenyl)acetamide. We will provide a detailed, field-proven protocol for its synthesis and purification, followed by a series of recommended in vitro assays to probe its potential as an antifungal agent, an anti-inflammatory agent, and an enzyme inhibitor.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₆BrNO₂ | Provides the elemental composition. |

| Molecular Weight | 286.17 g/mol | Influences diffusion and transport across membranes. |

| LogP | ~3.0 - 3.5 | Indicates lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicts passive molecular transport through membranes. |

| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 2 | Potential for interaction with biological targets. |

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of 2-Bromo-N-(2-isobutoxyphenyl)acetamide can be readily achieved through the acylation of 2-isobutoxyaniline with bromoacetyl chloride. This is a standard and robust method for the formation of N-aryl-2-bromoacetamides[2][3][4].

Protocol 1: Synthesis of 2-Bromo-N-(2-isobutoxyphenyl)acetamide

Materials:

-

2-isobutoxyaniline

-

Bromoacetyl chloride

-

Triethylamine (TEA) or Pyridine (anhydrous)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isobutoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Acylation: Slowly add bromoacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The slow addition prevents a rapid temperature increase and potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-Bromo-N-(2-isobutoxyphenyl)acetamide.

-

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: As an indicator of purity.

Proposed Biological Evaluation: Uncovering Therapeutic Potential

Based on the known activities of structurally related bromoacetamides and acetamides, we propose screening 2-Bromo-N-(2-isobutoxyphenyl)acetamide for antifungal, anti-inflammatory, and enzyme inhibitory activities.

Application Note 1: Antifungal Activity Screening

Rationale:

The simple N-phenyl-2-bromoacetamide has demonstrated fungicidal and antibiofilm activity against fluconazole-resistant Candida species[5]. The isobutoxyphenyl substituent may enhance antifungal potency and broaden the spectrum of activity.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines[6].

Materials:

-

Candida albicans, Candida glabrata, Candida parapsilosis strains (including fluconazole-resistant strains)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Amphotericin B and Fluconazole (as positive controls)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.

-

Compound Dilution: Prepare a stock solution of 2-Bromo-N-(2-isobutoxyphenyl)acetamide in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.5 to 512 µg/mL).

-

Inoculation: Add the fungal inoculum to each well. Include wells with medium only (sterility control) and inoculum with no compound (growth control).

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

-

MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Data Presentation:

| Fungal Strain | 2-Bromo-N-(2-isobutoxyphenyl)acetamide MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| C. albicans ATCC 90028 | |||

| Fluconazole-R C. albicans | |||

| C. glabrata ATCC 90030 | |||

| C. parapsilosis ATCC 22019 |

Application Note 2: Anti-inflammatory Activity Screening

Rationale:

Many acetamide derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[7][8][9]. The isobutoxyphenyl moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential contribution to anti-inflammatory activity.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric COX activity assay kit

-

Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-Bromo-N-(2-isobutoxyphenyl)acetamide in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the COX-1 or COX-2 enzyme, the test compound at various concentrations, and the reaction buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at the recommended temperature and time according to the assay kit instructions.

-

Detection: Measure the product formation (e.g., prostaglandin E2) using a plate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 2-Bromo-N-(2-isobutoxyphenyl)acetamide | |||

| Celecoxib | |||

| Indomethacin |

Application Note 3: Enzyme Inhibition Screening (General Protocol)

Rationale:

The bromoacetamide moiety is a classic "warhead" for covalent inhibition. It can react with nucleophilic residues (e.g., cysteine, histidine) in the active site of enzymes, leading to irreversible inhibition. This makes 2-Bromo-N-(2-isobutoxyphenyl)acetamide a candidate for screening against various enzyme classes, such as proteases, kinases, or phosphatases. A particularly interesting target class, given the structural similarity to other N-aryl bromoacetamides, is the carbonic anhydrase family of enzymes, some of which are implicated in cancer[10][11].

Protocol 4: General In Vitro Enzyme Inhibition Assay

Materials:

-

Target enzyme of interest (e.g., Carbonic Anhydrase IX)

-

Substrate for the target enzyme

-

Assay buffer

-

Known inhibitor for the target enzyme (positive control)

-

96-well plates

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare serial dilutions of 2-Bromo-N-(2-isobutoxyphenyl)acetamide.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the target enzyme with the test compound for a defined period (e.g., 30 minutes) to allow for potential covalent bond formation.

-

Reaction Initiation: Initiate the reaction by adding the enzyme's substrate.

-

Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition at each compound concentration. Determine the IC₅₀ value. To investigate the mechanism of inhibition (e.g., reversible vs. irreversible), time-dependent inhibition studies can be performed.

Diagrams

Synthesis Workflow

Caption: Synthetic route for 2-Bromo-N-(2-isobutoxyphenyl)acetamide.

Biological Screening Workflow

Caption: A proposed workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

2-Bromo-N-(2-isobutoxyphenyl)acetamide represents a promising, yet unexplored, chemical entity with significant potential in medicinal chemistry. Its synthesis is straightforward, and its structure suggests multiple avenues for biological activity. The protocols and application notes provided in this guide offer a solid foundation for any researcher looking to investigate this compound.

Future work should focus on the synthesis of a library of analogues to establish structure-activity relationships (SAR). Modifications to the isobutoxy group (e.g., varying the alkyl chain length or introducing cyclic substituents) and the aromatic ring substitution pattern could lead to the discovery of potent and selective agents for a variety of therapeutic targets. The inherent reactivity of the bromoacetamide moiety also opens the door to its use in chemical biology as a probe for identifying novel protein targets.

References

-

U. A. Kshirsagar, "Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide," Der Pharma Chemica, 2015. [Link]

-

J. C. T. Parra et al., "Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity," Chemistry & Biodiversity, 2023. [Link]

-

National Center for Biotechnology Information, "N-(2-bromo-4-ethoxyphenyl)acetamide," PubChem Compound Database. [Link]

-

S. Carradori et al., "Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity," Antioxidants, 2018. [Link]

-

A. A. L. de Medeiros et al., "Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent," Observatório de la Economía Latinoamericana, 2023. [Link]

- A. J. Pettman et al.

-

S. K. Gudimella et al., "A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC," RSC Advances, 2013. [Link]

-

D. S. Atrushi et al., "New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review," Archives of Pharmacy Practice, 2023. [Link]

-

B. T. Gowda et al., "2-Bromo-N-(4-bromophenyl)acetamide," Acta Crystallographica Section E, 2009. [Link]

-

Y. Zhang et al., "Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay," Journal of Medicinal Chemistry, 2024. [Link]

-

A. A. L. de Medeiros et al., "Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp," Brazilian Journal of Biology, 2022. [Link]

-

A. Espinel-Ingroff et al., "Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones," Molecules, 2022. [Link]

-

D. S. Atrushi et al., "New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review," ResearchGate, 2022. [Link]

-

D. S. Atrushi et al., "New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review," Archives of Pharmacy Practice, 2023. [Link]

-

S. A. G. El-faham et al., "Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates," Future Journal of Pharmaceutical Sciences, 2021. [Link]

Sources

- 1. N-(2-bromo-4-ethoxyphenyl)acetamide | C10H12BrNO2 | CID 3798499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]

- 6. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]

- 7. archivepp.com [archivepp.com]

- 8. researchgate.net [researchgate.net]

- 9. archivepp.com [archivepp.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

removing unreacted bromoacetyl bromide from reaction mixture

Technical Support Center: Bromoacetyl Bromide (BAB) Removal

Introduction: The "Tear Gas" Problem

Bromoacetyl bromide (BAB) is a bifunctional electrophile widely used to introduce the

Unlike simple acetyl chloride, BAB has a high boiling point (147–150 °C) and cannot be easily removed by rotary evaporation without high vacuum and heat, which risks product degradation. Furthermore, improper quenching generates HBr and bromoacetic acid, both of which can induce side reactions (e.g., acid-catalyzed decomposition or unwanted nucleophilic substitutions).

This guide provides three validated workflows for removing BAB, ranging from standard aqueous extraction to advanced solid-phase scavenging.

Part 1: Immediate Triage (Safety & Handling)

WARNING: BAB is a potent lachrymator and corrosive.

-

Inhalation: Vapors cause severe respiratory irritation.[1] All work must be performed in a fume hood.

-

Contact: Hydrolyzes on skin to form hydrobromic acid.

-

Quenching Hazard: Reaction with water is exothermic and releases HBr gas.[1] Never add water directly to neat BAB; always dilute the reaction mixture first.

Part 2: Troubleshooting by Scenario

Scenario A: The Standard Protocol (Aqueous Hydrolysis)

Best for: Stable, hydrophobic products soluble in organic solvents (DCM, EtOAc).

The Logic: The goal is to hydrolyze unreacted BAB into bromoacetic acid (pKa ~2.86) and HBr.[1] By adjusting the aqueous pH to >5, both byproducts form water-soluble salts (sodium bromoacetate and sodium bromide) that partition into the aqueous layer, leaving the product in the organic phase.

Protocol:

-

Dilution: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).

-

Controlled Quench: Cool the mixture to 0 °C. Slowly add Saturated Aqueous NaHCO₃ .

-

Note: Evolution of CO₂ will occur. Ensure adequate venting to prevent pressure buildup.

-

-

Phase Separation: Transfer to a separatory funnel. Shake and vent frequently.

-

The "Double Wash":

-

Wash 1: Sat. NaHCO₃ (Removes HBr and converts bromoacetic acid to bromoacetate).

-

Wash 2: Water or Brine (Removes residual salts).[2]

-

-

Drying: Dry organic layer over MgSO₄ and concentrate.

Data: Solubility Partitioning

| Species | State at pH < 1 (Acidic) | State at pH > 5 (Basic) | Partition Preference (Basic Workup) |

|---|---|---|---|

| BAB | Reacts to form Acid + HBr | Reacts to form Acetate + Br⁻ | Destruction |

| Bromoacetic Acid | Protonated (Neutral) | Deprotonated (Anion) | Aqueous Layer |

| HBr | Dissociated | Neutralized (NaBr) | Aqueous Layer |

| Target Product | Organic Soluble | Organic Soluble | Organic Layer |

Scenario B: The "Acid-Sensitive" Product

Best for: Products containing acid-labile protecting groups (e.g., Boc, acetals) that might degrade during HBr generation.

Issue: Standard hydrolysis generates a local spike in HBr concentration before the buffer neutralizes it. Solution: Use a Solid-Supported Scavenger (Chemical Filtration).

The Logic: Polymer-supported amines (e.g., Aminomethyl polystyrene or Trisamine resin) react rapidly with acid halides to form stable polymer-bound amides. The excess BAB is literally "tied" to the bead, which is then removed by simple filtration. No water, no acid spike.

Protocol:

-

Calculate Excess: Estimate the mmol of excess BAB (usually 0.1–0.5 eq).

-

Add Scavenger: Add 2–3 equivalents (relative to excess BAB) of Aminomethyl Polystyrene Resin directly to the reaction vessel.

-

Agitate: Stir gently or shake for 1–2 hours at room temperature.

-

Filter: Filter through a fritted glass funnel or a Celite pad.

-

Result: The filtrate contains your product; the BAB is trapped on the resin as an amide.

Scenario C: High-Throughput / Small Scale (The "Volatile" Trick)

Best for: Very small scales (<50 mg) where extraction losses are high, provided the product is stable.

The Logic: While BAB has a high boiling point, it forms azeotropes with certain solvents. Repeated co-evaporation with toluene can help drag off residual BAB, though this is less efficient than Method A or B.

Protocol:

-

Add excess Toluene to the reaction mixture.

-

Concentrate on a rotary evaporator with the bath temperature <40 °C.

-

Repeat 3x.

-

Warning: This will NOT remove the bromoacetic acid hydrolysis product if moisture was present. This is only for removing the acid bromide itself.

Part 3: Visualization & Workflows

Figure 1: Decision Matrix for BAB Removal

Caption: Decision tree for selecting the appropriate BAB removal method based on product sensitivity and scale.

Figure 2: Mechanism of Scavenging (Method B)

Caption: Chemical scavenging physically removes the impurity by binding it to a solid support, eliminating aqueous extraction.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I quench with Methanol instead of water? A: You can, but it is generally not recommended unless you specifically want the methyl ester byproduct. Reacting BAB with methanol generates Methyl Bromoacetate and HBr.

-

Risk:[1][3][4] Methyl Bromoacetate is also a potent lachrymator and is soluble in organic solvents, making it harder to separate from your product than the water-soluble bromoacetate salt formed in Method A.

Q2: I see a persistent emulsion during the NaHCO₃ wash. What do I do? A: This is common due to the density of halogenated solvents.

-

Fix: Add a small amount of Brine (Sat. NaCl) to the aqueous layer to increase ionic strength.

-

Fix: Filter the biphasic mixture through a pad of Celite to break physical emulsions caused by particulate matter.

Q3: Why did my product decompose during the NaHCO₃ wash? A: If your product is base-sensitive, the pH > 8 of NaHCO₃ might be too high.

-

Alternative: Quench with a Phosphate Buffer (pH 7.0) . This neutralizes the HBr without reaching basic pH levels that might hydrolyze sensitive esters or amides in your target molecule.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61147, Bromoacetyl bromide. Retrieved from [Link]

- Marsh, A., & Bradley, M. (2007). Scavengers in Organic Synthesis. Monthly Features. (General reference for polymer-supported scavenging logic).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

recrystallization solvents for 2-Bromo-N-(2-isobutoxyphenyl)acetamide

Technical Support Center: Recrystallization Guide for 2-Bromo-N-(2-isobutoxyphenyl)acetamide

Executive Summary & Compound Profile

Compound: 2-Bromo-N-(2-isobutoxyphenyl)acetamide

Chemical Class:

This guide provides an evidence-based approach to purification, leveraging the solubility principles of ortho-substituted acetanilides. While specific literature for this exact derivative is proprietary or sparse, the protocol is derived from validated methods for close structural analogs like 2-bromo-N-(4-bromophenyl)acetamide and 2-bromo-N-(4-sulfamoylphenyl)acetamide [1, 2].[1]

Solvent Selection Matrix

The ortho-isobutoxy group introduces significant lipophilicity and potential intramolecular hydrogen bonding.[1][2] This makes the compound more soluble in non-polar solvents than its para or unsubstituted analogs.[1][2]

| Solvent System | Role | Suitability | Expert Insight |

| Ethanol (95%) | Primary | High | The "Gold Standard" for acetanilides.[1] Dissolves the compound well at reflux; moderate solubility at RT ensures good recovery [3].[1][2] |

| Ethanol / Water | Solvent / Anti-solvent | High | Ideal for removing inorganic salts (KBr/NaBr) from the synthesis step.[1][2] Warning: Prolonged boiling may cause hydrolysis of the C-Br bond [4].[1][2] |

| Ethyl Acetate / Heptane | Solvent / Anti-solvent | Medium-High | Best for moisture-sensitive batches.[1][2] Use if the compound shows signs of hydrolysis (formation of alcohol impurity).[1][2] |

| Toluene | Single Solvent | Medium | Effective for highly lipophilic ortho-isobutoxy analogs, but yield may be lower due to high solubility at RT.[1][2] |

| Methanol | Primary | Low | Often too soluble, leading to poor recovery yields unless cooled to -20°C. |

Standard Operating Procedure (SOP): Recrystallization Protocol

Safety Warning: This compound is an

Phase 1: Dissolution

-

Place the crude solid in an Erlenmeyer flask.

-

Add Ethanol (95%) at a ratio of 3-5 mL per gram of solid.

-

Heat to reflux (approx. 78°C) with magnetic stirring.

-

If solid remains: Add ethanol in 1 mL increments until fully dissolved.

Phase 2: Crystallization[3]

-

Remove from heat and allow the flask to cool to room temperature slowly (over 30-45 minutes).

-

If crystals do not form by 25°C, add Water (anti-solvent) dropwise until a faint turbidity persists, then warm slightly to clear it, and let cool again.

-

Once crystallization begins, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation

-

Filter the crystals using vacuum filtration (Buchner funnel).[1][2]

-

Wash the cake with cold Ethanol/Water (1:1 mixture) or cold Heptane (if using EtOAc/Heptane).

-

Dry under vacuum at 40°C max . Avoid high heat to prevent degradation.[1][2]

Troubleshooting & FAQs

Q1: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: This is common with ortho-alkoxy acetanilides.[1][2] The melting point is likely depressed by impurities, or the solution is too concentrated.[1][2]

-

Fix: Re-heat the mixture to dissolve the oil. Add a small seed crystal of the pure product (if available) or scratch the glass wall with a rod during the cooling phase.[1][2] Alternatively, add more solvent to dilute the system, raising the purity threshold required for solidification.[1][2]

Q2: My product turned yellow/brown during recrystallization. A: This indicates oxidation of residual aniline (2-isobutoxyaniline) or thermal degradation.[1][2]

-

Fix: Add activated charcoal (0.5 - 1.0 wt%) to the hot solution during Phase 1. Stir for 5 minutes, then filter hot through Celite to remove the charcoal.

Q3: Can I use water as the primary solvent?

A: No. While acetanilides are often recrystallized from water, the bulky isobutoxy group makes this specific derivative too insoluble in water.[1][2] Furthermore, boiling 2-bromoacetamides in water can lead to nucleophilic substitution, converting the

Q4: What is the expected yield? A: A typical optimized recrystallization should yield 70-85% .[1][2] Lower yields suggest the mother liquor retains too much product (try cooling to -10°C) or the solvent volume was excessive.[1][2]

Visual Guide: Solvent Selection Decision Tree

The following logic flow helps you select the optimal solvent system based on your specific batch conditions.

Caption: Decision logic for selecting recrystallization solvents and handling common process deviations.

References

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[1][2][3] 2-Bromo-N-(4-bromophenyl)acetamide .[1][2][3][4] Acta Crystallographica Section E, 65(8).[1][2] Link

-

BenchChem Technical Support.[1][2][5][6] (2025).[1][2][5][6] Synthesis and Purification of 2-Bromo-N-(4-sulfamoylphenyl)acetamide . BenchChem Technical Guides. Link[1][2]

-

University of Rochester, Dept. of Chemistry.[1][2] Solvents for Recrystallization . Laboratory Techniques Guide. Link

-

National Center for Biotechnology Information.[1][2] (2025).[1][2][5][6] PubChem Compound Summary for CID 69632, 2-Bromoacetamide . PubChem. Link[1][2]

-

Sharifi, A., et al. (2017).[1][2] Green Synthesis of alpha-Bromoacetanilides . Journal of Chemical Education. Link[1][2]

Sources

- 1. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-bromo-N-(4-bromo-3-methylphenyl)acetamide - C9H9Br2NO | CSSB00000190480 [chem-space.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

minimizing side products in alpha-bromoacetamide synthesis

Welcome to the Technical Support Center for α-bromoacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of α-bromoacetamide, with a primary focus on minimizing the formation of side products. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yield of the desired product, and confidently address any challenges that may arise during your experiments.

Introduction: The Synthetic Challenge

α-Bromoacetamide is a valuable bifunctional reagent widely used in organic synthesis, particularly in the pharmaceutical industry as a versatile building block. Its synthesis, while conceptually straightforward, is often plagued by the formation of side products that can complicate purification and reduce the overall yield. The most common of these is the over-brominated byproduct, α,α-dibromoacetamide. Understanding the underlying reaction mechanisms and the factors that influence the product distribution is paramount to achieving a successful and efficient synthesis.

This guide provides a comprehensive resource for troubleshooting common issues and offers frequently asked questions to proactively address potential pitfalls.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to provide direct answers to specific problems you may encounter during the synthesis of α-bromoacetamide.

Issue 1: Low Yield of α-Bromoacetamide and a High Percentage of Dibromoacetamide

Question: My reaction is producing a significant amount of α,α-dibromoacetamide, leading to a low yield of the desired mono-brominated product. How can I improve the selectivity for mono-bromination?

Answer: The formation of α,α-dibromoacetamide is a common issue and is primarily influenced by the reaction conditions and the choice of brominating agent. Here’s a systematic approach to minimizing this side product:

1. Molar Ratio of Reactants:

-

The Principle: The stoichiometry of the brominating agent to acetamide is a critical factor. An excess of the brominating agent will inevitably lead to over-bromination.

-

Recommendation: It is crucial to use a precise molar ratio of the brominating agent to acetamide. For mono-bromination, a 1:1 molar ratio is the theoretical ideal. However, in practice, a slight excess of acetamide (e.g., 1.1:1) can be beneficial to ensure the complete consumption of the more expensive brominating agent and to compete against the bromination of the already formed α-bromoacetamide.

2. Temperature Control:

-

The Principle: Bromination reactions are exothermic. Higher temperatures generally increase the reaction rate but can decrease selectivity, favoring the formation of the thermodynamically more stable, over-brominated product.

-

Recommendation: Maintain a low reaction temperature to enhance selectivity. For brominations using N-bromosuccinimide (NBS) or N-bromoacetamide (NBA), it is advisable to conduct the reaction at a controlled temperature, typically between 0°C and room temperature. For the Hell-Volhard-Zelinsky reaction, while it traditionally requires higher temperatures, careful temperature management is still key to controlling the reaction rate and minimizing side reactions.[1]

3. Slow Addition of the Brominating Agent:

-

The Principle: Maintaining a low, localized concentration of the brominating agent throughout the reaction minimizes the chance of a second bromination event occurring on the α-bromoacetamide product before all the starting acetamide has reacted.

-

Recommendation: Add the brominating agent (e.g., a solution of bromine or NBS) dropwise or in small portions to the reaction mixture over an extended period. This can be achieved using a dropping funnel or a syringe pump for precise control.

4. Choice of Brominating Agent:

-

The Principle: Different brominating agents have varying reactivities and selectivities.

-

Recommendation:

-

N-Bromosuccinimide (NBS): Often preferred for its milder reactivity compared to liquid bromine, which can lead to better selectivity for mono-bromination.[2] It is also easier and safer to handle.

-

Bromine (Br₂): While effective, its high reactivity can make controlling the reaction to achieve mono-bromination more challenging. When using Br₂, strict control over temperature and addition rate is essential.

-

Table 1: Recommended Starting Conditions for Selective Mono-bromination

| Parameter | Recommended Condition | Rationale |

| Molar Ratio (Brominating Agent:Acetamide) | 1:1 to 1:1.1 | Minimizes excess brominating agent available for di-bromination. |

| Temperature | 0°C to 25°C | Lower temperatures favor kinetic control and mono-bromination. |

| Addition of Brominating Agent | Slow, dropwise addition | Maintains a low concentration of the brominating agent. |

| Solvent | Aprotic, non-reactive (e.g., CHCl₃, CH₂Cl₂) | Prevents side reactions with the solvent. |

Issue 2: The Reaction Mixture Develops an Unexpected Dark Color

Question: During my synthesis, the reaction mixture turned dark brown/black. What does this indicate, and how should I proceed?

Answer: A significant color change to dark brown or black often indicates decomposition or the formation of polymeric byproducts.

1. Potential Causes:

-

Decomposition of the Brominating Agent: N-halo-amides can be unstable and may decompose, especially when exposed to light, heat, or impurities, releasing bromine which can contribute to a dark color.

-

Side Reactions with the Solvent: Certain solvents can react with the brominating agent or the reaction intermediates, leading to colored impurities.

-

Product Degradation: The α-bromoacetamide product itself can be unstable under harsh conditions and may decompose, particularly at elevated temperatures or in the presence of strong acids or bases.[3]

2. Troubleshooting and Prevention:

-

Purity of Reagents: Ensure that all reagents and solvents are pure and dry. Impurities can catalyze decomposition pathways.

-

Reaction Temperature: Strictly control the reaction temperature and avoid localized overheating.

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may lead to colored byproducts.

-

Solvent Choice: Use a stable, aprotic solvent that is known to be compatible with the chosen reaction conditions.

-

Work-up: Upon completion, the reaction should be promptly worked up to isolate the product from the reactive mixture.

What to do if the color change occurs:

If a significant and unexpected color change happens, it is advisable to stop the reaction and analyze a small aliquot by TLC or another appropriate method to assess the product's integrity. If significant decomposition has occurred, it may be necessary to restart the synthesis with stricter control over the reaction parameters. If the desired product is still present, you may proceed to work-up and purification, but be prepared for a more challenging purification process.

Issue 3: Difficulty in Separating α-Bromoacetamide from α,α-Dibromoacetamide by Recrystallization

Question: I am having trouble obtaining pure α-bromoacetamide by recrystallization. The dibromo- impurity seems to co-crystallize with my product. What are the best recrystallization solvents and techniques for this separation?

Answer: The separation of mono- and di-brominated acetamides can be challenging due to their similar polarities. However, careful selection of the solvent system can exploit subtle differences in their solubilities.

1. Recommended Solvent Systems:

-

Mixed Solvent Systems: A combination of a "good" solvent (in which both compounds are soluble when hot) and a "poor" solvent (in which the desired product is less soluble when cold) is often effective.

-

Chloroform/Hexane or Dichloromethane/Hexane: Dissolve the crude product in a minimal amount of hot chloroform or dichloromethane. Then, slowly add hexane (the "poor" solvent) until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization of the less soluble α-bromoacetamide.[4]

-

Ethanol/Water: This polar protic mixture can also be effective. Dissolve the crude product in hot ethanol and add water dropwise until turbidity is observed. Slow cooling should yield purer crystals of the mono-bromo product.

-

-

Single Solvent Systems:

2. Recrystallization Technique for Optimal Separation:

-

Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

-

Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.

-

Seeding: Adding a small, pure crystal of α-bromoacetamide to the cooled, saturated solution can promote the growth of pure crystals.

3. Alternative Purification Method: Sublimation

If recrystallization proves ineffective, sublimation can be a powerful technique for purifying α-bromoacetamide, as it separates compounds based on their volatility. This method is particularly useful for removing non-volatile impurities.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of the dibromo- side product?

A1: The formation of α,α-dibromoacetamide occurs when the initially formed α-bromoacetamide undergoes a second bromination. The electron-withdrawing nature of the first bromine atom makes the remaining α-hydrogen more acidic and thus susceptible to removal, leading to the formation of an enolate or enol intermediate that can then be attacked by another equivalent of the brominating agent. Controlling the reaction conditions to favor the bromination of the starting acetamide over the product is key to minimizing this side reaction.

Q2: Which synthesis method is generally preferred for laboratory-scale synthesis of α-bromoacetamide?

A2: For laboratory-scale synthesis, the bromination of acetamide using N-bromosuccinimide (NBS) is often the preferred method. NBS is a solid, making it easier and safer to handle than liquid bromine. It is also generally more selective, leading to higher yields of the mono-brominated product when the reaction conditions are carefully controlled. The Hell-Volhard-Zelinsky reaction, while effective, involves harsher conditions and the use of phosphorus halides, which can be more hazardous.

Q3: How can I monitor the progress of my reaction to avoid over-bromination?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside standards of the starting material (acetamide) and, if available, the desired product (α-bromoacetamide), you can track the consumption of the starting material and the formation of the product. The reaction should be stopped once the starting material is consumed to prevent the subsequent formation of the di-bromo product. Gas Chromatography (GC) can also be used for more quantitative monitoring if suitable standards are available.

Q4: What are the key safety precautions I should take when synthesizing α-bromoacetamide?

A4:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving bromine, phosphorus halides, and α-bromoacetamide should be performed in a well-ventilated fume hood. α-Bromoacetamide and its precursors can be lachrymatory and corrosive.[8]

-

Handling Bromine: Liquid bromine is highly corrosive and toxic. Handle with extreme care and have a solution of sodium thiosulfate readily available to neutralize any spills.

-

Quenching: Be cautious when quenching the reaction, as it can be exothermic. Add quenching agents slowly and with cooling.

Experimental Protocols

Protocol 1: Synthesis of α-Bromoacetamide via Hell-Volhard-Zelinsky Reaction

This multi-step protocol involves the bromination of acetic acid followed by amidation.

Step 1: Synthesis of Bromoacetic Acid

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place acetic acid.

-

Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be vented to a scrubber.

-

After the addition is complete, continue to heat the mixture until the red color of bromine disappears.

-

Carefully quench the reaction with water to hydrolyze the intermediate bromoacetyl bromide to bromoacetic acid.[9][10][11][12][13][14][15]

-

Purify the bromoacetic acid by distillation.

Step 2: Amidation of Bromoacetic Acid

-

Convert the bromoacetic acid to bromoacetyl chloride by reacting it with thionyl chloride (SOCl₂).

-

In a separate flask, prepare a solution of ammonia in an appropriate solvent (e.g., diethyl ether or a biphasic system with aqueous ammonia).

-

Cool the ammonia solution in an ice bath and slowly add the bromoacetyl chloride.

-

Stir the reaction mixture until the formation of α-bromoacetamide is complete.

-

Isolate the product by filtration and purify by recrystallization.[6][7]

Protocol 2: Synthesis of α-Bromoacetamide using N-Bromosuccinimide (NBS)

-

Dissolve acetamide in a suitable aprotic solvent (e.g., chloroform or dichloromethane) in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Add N-bromosuccinimide (NBS) in small portions over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

-

Allow the reaction to stir at 0-5°C and monitor its progress by TLC.

-

Once the acetamide is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NBS.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude α-bromoacetamide by recrystallization from a suitable solvent system (e.g., chloroform/hexane).[8]

Visualizations

Reaction Scheme: Synthesis of α-Bromoacetamide and Formation of Side Product

Caption: A systematic workflow for troubleshooting low yields in α-bromoacetamide synthesis.

References

-

The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry: University of Rochester. Retrieved February 12, 2026, from [Link]

-

The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. (2019). PMC. Retrieved February 12, 2026, from [Link]

-

n-bromoacetamide. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]

-

Kinetic study of Fast brominations of regioisomers of Chloroacetanilide using Competition Techniques. (n.d.). IJREAM. Retrieved February 12, 2026, from [Link]

-

A Green, Facile Method for Selective α-Bromination of Flavanones. (2025). ACS Omega. Retrieved February 12, 2026, from [Link]

-

validating HPLC method for impurity analysis. (2011). Chromatography Forum. Retrieved February 12, 2026, from [Link]

-

Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. Retrieved February 12, 2026, from [Link]

-

The selectivity of Product from starting material in the bromination of various aromatic compounds using aqueous AlBr 3 -Br 2 system …. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

- CN101550090B - Method for synthesizing bromoacetamide - Google Patents. (n.d.).

-

Kinetics and Mechanism of the Bromination of Acetanilide. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Hell-Volhard-Zelinsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Troubleshooting Chemistry Issues for Colorimetric Analysis. (n.d.). Retrieved February 12, 2026, from [Link]

-

Kinetics and Mechanism of the Bromination of Acetanilide. (n.d.). orientjchem.org. Retrieved February 12, 2026, from [Link]

-

Kinetics and mechanism of the bromination of acetanilide. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Hell–Volhard–Zelinsky halogenation. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved February 12, 2026, from [Link]

-

Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]

-

Ch4 : Selectivity. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]

-

Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. (n.d.). OrgoSolver. Retrieved February 12, 2026, from [Link]

-

Synthetic Access to Aromatic α-Haloketones. (2022). PMC. Retrieved February 12, 2026, from [Link]

-

Bromination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 12, 2026, from [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Aromatic Bromination of N -Phenylacetamide Inside CNTs. Are CNTs Real Nanoreactors Controlling Regioselectivity and Kinetics? A QM/MM Investigation. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Hell–Volhard–Zelinsky halogenation. (2019). L.S.College, Muzaffarpur. Retrieved February 12, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Halogen-bonding-mediated synthesis of amides and peptides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. mt.com [mt.com]

- 6. reddit.com [reddit.com]